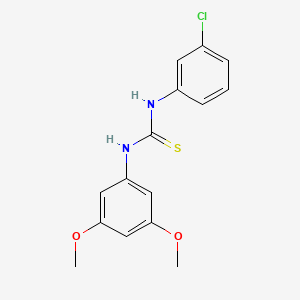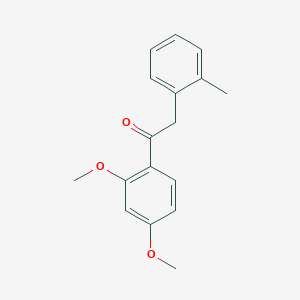![molecular formula C13H16N2O B5860091 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole, also known as DMPEI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it suitable for use in different scientific research areas.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole has been studied for its potential applications in various scientific research areas. One of the significant areas of application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and reduce the formation of amyloid beta plaques. Additionally, this compound has been shown to have antioxidant properties, which can help reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole has several advantages for use in lab experiments. It has a unique chemical structure that makes it suitable for use in various research areas. Additionally, it is relatively easy to synthesize and purify. However, there are also limitations to using this compound in lab experiments. One of the limitations is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects. Additionally, this compound can be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole. One area of future research is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand its mechanism of action fully. Another area of future research is to investigate its potential use in the treatment of other neurodegenerative diseases. Finally, more studies are needed to investigate the potential toxic effects of this compound and to identify safe dosages for use in lab experiments.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. Its unique chemical structure makes it suitable for use in different fields, including cancer research, anti-inflammatory research, and neurodegenerative disease research. Although its mechanism of action is not fully understood, studies have shown that it has various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand its potential applications and toxic effects.
Synthesemethoden
1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole can be synthesized using different methods. One of the commonly used methods is the reaction between 2,3-dimethylphenol and 2-chloroethyl imidazole in the presence of a base. The reaction yields this compound as a white solid that can be purified using various techniques such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-3-5-13(12(11)2)16-9-8-15-7-6-14-10-15/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPZURXJNBUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)

![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)


![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)



![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)